
7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with dimethylamino and trimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde .
Industrial Production Methods
Industrial production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions .
科学研究应用
7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Medicine: This compound is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties
Industry: It is used in the production of dyes and pigments due to its fluorescent properties.
作用机制
The mechanism of action of 7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium involves its interaction with various molecular targets. It can act as a metal ionophore, facilitating the transport of metal ions across cell membranes. This property is particularly useful in medicinal chemistry, where it can be used to modulate metal ion homeostasis in cells .
相似化合物的比较
Similar Compounds
4,5-Bis(dimethylamino)quinolines: These compounds are similar in structure but have different substitution patterns, leading to distinct chemical properties.
2- and 4-Aminoquinolines: These are often used in medicinal chemistry and have different functional groups compared to 7-(Dimethylamino)-1,2,4-trimethylquinolin-1-ium.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a metal ionophore sets it apart from other similar compounds, making it particularly valuable in scientific research and industrial applications .
属性
CAS 编号 |
112129-16-5 |
|---|---|
分子式 |
C14H19N2+ |
分子量 |
215.31 g/mol |
IUPAC 名称 |
N,N,1,2,4-pentamethylquinolin-1-ium-7-amine |
InChI |
InChI=1S/C14H19N2/c1-10-8-11(2)16(5)14-9-12(15(3)4)6-7-13(10)14/h6-9H,1-5H3/q+1 |
InChI 键 |
MXQLIBSXKCZJRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=[N+](C2=C1C=CC(=C2)N(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
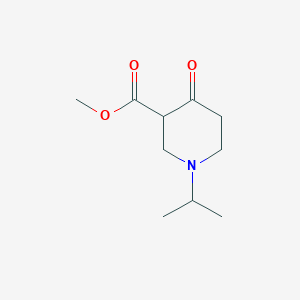

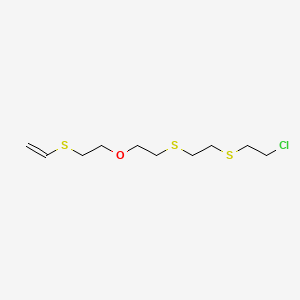
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
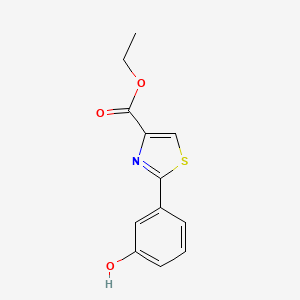
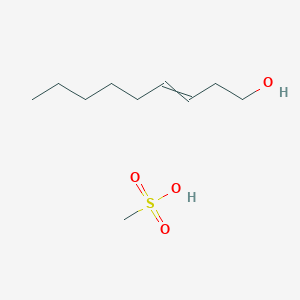
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
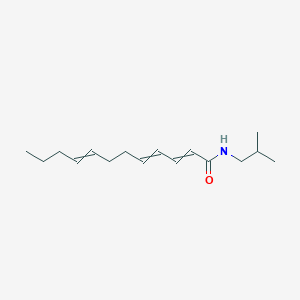
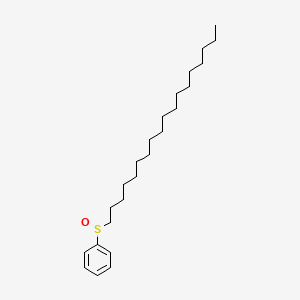
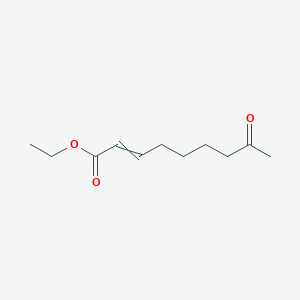
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
